molecular formula C11H18N2S B1461592 {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine CAS No. 1154619-75-6

{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine

Cat. No. B1461592
CAS RN: 1154619-75-6
M. Wt: 210.34 g/mol
InChI Key: WGZDRVVRNSVCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine (TPM) is an organic compound that has been studied extensively for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

Target of Action

Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Piperidine is a common structural motif in many pharmaceuticals and natural products, and it can interact with a variety of biological targets.

Mode of Action

The mode of action of thiophene and piperidine derivatives can vary greatly depending on the specific compound and its functional groups. For example, some thiophene derivatives are known to inhibit tyrosinase, an enzyme involved in melanin synthesis .

Biochemical Pathways

Again, the specific biochemical pathways affected by “{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine” would depend on its specific targets and mode of action. Thiophene derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

The molecular and cellular effects of “this compound” would be determined by its specific targets and mode of action. As mentioned, some thiophene derivatives have been found to have anti-inflammatory, antimicrobial, and anticancer effects .

Advantages and Limitations for Lab Experiments

The advantages of using {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine in laboratory experiments include its low cost, high solubility in water, and its ability to act as a proton-transferring agent and an electron-donating agent. Additionally, this compound is relatively stable and does not react with most other chemicals. The main limitation of using this compound in laboratory experiments is its relatively low reactivity. This means that it may take longer to achieve the desired results compared to other compounds.

Future Directions

Future research on {1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine could focus on its potential applications in the pharmaceutical and biotechnological industries. Additionally, further research could be conducted on its biochemical and physiological effects. Additionally, research could be conducted on its potential use as a catalyst in the synthesis of heterocycles. Finally, research could be conducted on its potential use as a substrate for enzyme-catalyzed reactions.

Scientific Research Applications

{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine has been studied extensively for its potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. In synthetic organic chemistry, this compound has been used as a catalyst in the synthesis of heterocycles, such as pyridines and pyrimidines. In pharmaceuticals, this compound has been used as an intermediate in the synthesis of drugs, such as anti-inflammatory drugs and antifungal drugs. In biochemistry, this compound has been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of polysaccharides and peptides.

properties

IUPAC Name

[1-(thiophen-3-ylmethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-6-10-2-1-4-13(7-10)8-11-3-5-14-9-11/h3,5,9-10H,1-2,4,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZDRVVRNSVCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine
Reactant of Route 3
Reactant of Route 3
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine
Reactant of Route 4
Reactant of Route 4
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine
Reactant of Route 5
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine
Reactant of Route 6
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.